molecular formula C11H17ClN2O B1394715 3-Amino-N-benzyl-N-methylpropanamide hydrochloride CAS No. 1220031-28-6

3-Amino-N-benzyl-N-methylpropanamide hydrochloride

Cat. No. B1394715
M. Wt: 228.72 g/mol
InChI Key: VDDSXWPSAQPRPC-UHFFFAOYSA-N
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Description

3-Amino-N-benzyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C₁₁H₁₇ClN₂O . It has a molecular weight of 228.72 . The compound is stored at ambient temperature .


Molecular Structure Analysis

The InChI code for 3-Amino-N-benzyl-N-methylpropanamide hydrochloride is 1S/C11H16N2O.ClH/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Chemical Synthesis

3-Amino-N-benzyl-N-methylpropanamide hydrochloride plays a role in the synthesis of various chemical compounds. For example, it is used in the synthesis of Lercanidipine Hydrochloride, a medication used for treating hypertension. The process involves several steps, starting from the alkylation of benzene with cinnamic acid and leading to the production of lercanidipine hydrochloride (Li Guo-ping, 2005).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3-Amino-N-benzyl-N-methylpropanamide hydrochloride have been studied for various applications. One study focused on the synthesis and neuroleptic activity of benzamides, which involved the design and synthesis of compounds as potential neuroleptics. The study found a correlation between structure and activity, suggesting the potential use of these compounds in the treatment of psychosis (S. Iwanami et al., 1981).

Organic Chemistry

In the field of organic chemistry, 3-Amino-N-benzyl-N-methylpropanamide hydrochloride is used in the synthesis of various organic compounds. For instance, it has been used in the synthesis of substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones. This research highlights the compound's utility in creating diverse organic molecules, which can have multiple applications (M. Sedlák et al., 2008).

Enantioselective Synthesis

The compound is also significant in enantioselective synthesis, as demonstrated in a study involving the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives. These derivatives are β-analogues of aromatic amino acids, showing the compound's utility in producing enantiomerically pure substances (E. Arvanitis et al., 1998).

Polymer Science

In polymer science, 3-Amino-N-benzyl-N-methylpropanamide hydrochloride derivatives are used in synthesizing new aromatic polyamides. These polyamides, characterized by their organo-soluble nature, have been studied for their properties, such as solubility in organic solvents and thermal stability (Debaditya Bera et al., 2012).

Safety And Hazards

3-Amino-N-benzyl-N-methylpropanamide hydrochloride is labeled as an irritant . This means it may cause skin irritation or serious eye irritation. It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-amino-N-benzyl-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDSXWPSAQPRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-benzyl-N-methylpropanamide hydrochloride

CAS RN

1220031-28-6
Record name Propanamide, 3-amino-N-methyl-N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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